molecular formula C8H11NO3 B12881997 (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 402580-11-4

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B12881997
CAS No.: 402580-11-4
M. Wt: 169.18 g/mol
InChI Key: YRXCWMZCSHWAQD-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with the molecular formula C8H13NO2 This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and carboxylation reactions to introduce the ketone and carboxylic acid functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid can be compared with other similar compounds, such as:

    Octahydrocyclopenta[c]pyrrole derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Cyclopentane derivatives: These compounds have a cyclopentane ring but lack the fused pyrrole ring, resulting in different reactivity and applications.

    Pyrrole derivatives: These compounds contain a pyrrole ring but lack the cyclopentane ring, leading to distinct chemical behaviors and uses.

Properties

CAS No.

402580-11-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1S,3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4(5)6(9-7)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12)/t4-,5+,6-/m0/s1

InChI Key

YRXCWMZCSHWAQD-JKUQZMGJSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)C(=O)N[C@@H]2C(=O)O

Canonical SMILES

C1CC2C(C1)C(=O)NC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.